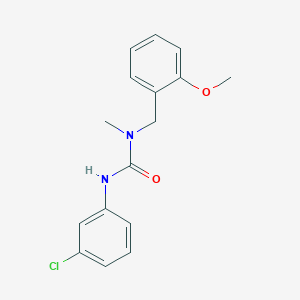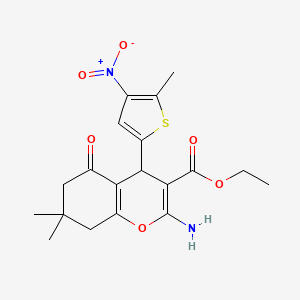![molecular formula C21H19N5O4S2 B4936510 5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide, commonly known as PHT-427, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of sulfonamides, which are known to have a wide range of biological activities. PHT-427 has been found to have potential applications in cancer therapy, as well as in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of PHT-427 involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cell signaling pathways, and it plays a key role in the regulation of cell growth and division. By inhibiting PP2A, PHT-427 disrupts the signaling pathways that are essential for cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
PHT-427 has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body. PHT-427 has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
PHT-427 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have low toxicity, which is important for minimizing the effects of the compound on non-cancerous cells. However, PHT-427 also has some limitations for use in lab experiments. It has been found to have limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of PHT-427 is complex, which can make it challenging to study in detail.
Zukünftige Richtungen
There are several future directions for research on PHT-427. One area of research is to further elucidate the mechanism of action of the compound, particularly with regard to its effects on specific signaling pathways in cancer cells. Another area of research is to investigate the potential of PHT-427 in combination with other chemotherapeutic agents, to determine whether it can enhance the efficacy of existing cancer treatments. Additionally, there is potential for the development of new analogs of PHT-427, which could have improved properties for use in cancer therapy.
Synthesemethoden
The synthesis of PHT-427 involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the use of various reagents and solvents, and the process is complex and time-consuming. The synthesis of PHT-427 has been described in detail in several scientific publications, and the method has been optimized over time to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PHT-427 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been found to have potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. PHT-427 has been shown to inhibit the growth and proliferation of cancer cells, and it has been found to be effective in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXKGJSGMZXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-((4-sulfamoylphenyl)amino)phthalazin-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)

![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)
![4,4'-[1,4-phenylenebis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4936477.png)
![4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid](/img/structure/B4936484.png)
![2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B4936494.png)
![4-(allyloxy)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B4936497.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4936502.png)
![methyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate](/img/structure/B4936507.png)